Dihydrofuran-3(2H)-one

Übersicht

Beschreibung

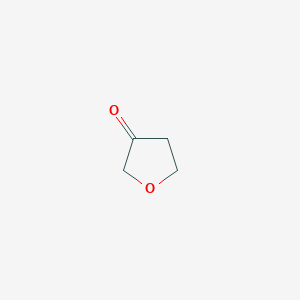

Dihydrofuran-3(2H)-one is a heterocyclic organic compound featuring a five-membered ring with an oxygen atom and a ketone group

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Dihydrofuran-3(2H)-on kann durch die Behandlung leicht verfügbarer α'-Hydroxyenone mit einer katalytischen Menge an starker Säure in siedendem Toluol synthetisiert werden. Dieser Prozess führt zur Bildung von Dihydrofuran-3(2H)-on über eine formale 5-endo-trig Cyclisierung .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für Dihydrofuran-3(2H)-on beinhalten oft katalytische Prozesse. Zum Beispiel ist die Umwandlung von 1,4-Butandiol an Kobaltkatalysatoren eine vielversprechende Methode zur Herstellung von Dihydrofuranen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dihydrofuran-3(2H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Reagenzien wie Phenyliod(III)diacetat vermittelt werden.

Reduktion: Reduktionsreaktionen können mit Hilfe von Hydrierungsverfahren durchgeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidative Cyclisierung: Phenyliod(III)diacetat wird üblicherweise für oxidative Cyclisierungsreaktionen verwendet.

Katalytische Hydrierung: Palladium-, Platin- und Nickelkatalysatoren werden für Hydrierungsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Dihydrofuran-3(2H)-on-Derivate, die in der organischen Synthese weiter verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Synthetic Routes and Reactions

Dihydrofuran-3(2H)-one can be synthesized through several methods, including the following:

- Refluxing α-Hydroxyenones : A common method involves treating readily available α-hydroxyenones with a catalytic amount of strong acid in refluxing toluene, which yields dihydrofuran-3(2H)-ones efficiently .

- Enzymatic Synthesis : Recent advancements have explored enzymatic pathways for synthesizing derivatives like 4-hydroxy-2,5-dimethyl-2,3-dihydrofuran-3-one using specific catalysts that promote aldol reactions .

Pharmaceutical Applications

Anticancer Activity

This compound derivatives have been investigated for their potential anticancer properties. For instance:

- Cytotoxicity Studies : Research has demonstrated that certain derivatives exhibit significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HSC-3 (squamous cell carcinoma). The best-performing derivatives showed IC50 values of 10 μM and 7.5 μM, respectively .

- Synergistic Effects : Combinations of dihydrofuran derivatives with established anticancer drugs like gefitinib and 5-fluorouracil have shown enhanced efficacy against tumor growth, indicating their potential as adjuvants in cancer therapy .

Antioxidant Properties

Protective Effects Against Oxidative Stress

This compound and its derivatives have been studied for their antioxidant properties:

- Inhibition of Cataract Formation : Studies indicate that these compounds can inhibit oxidative stress-related cataract formation in animal models by reducing superoxide radicals in lens tissues .

Flavoring Agents

Natural Aroma Compounds

Dihydrofuran derivatives are recognized for their organoleptic properties:

- Flavoring Applications : Compounds such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) are utilized in the food industry for flavoring jams, jellies, beverages, and ice creams due to their pleasant aroma profiles .

Material Science

Polymer Chemistry

The unique structural features of this compound make it a candidate for various polymerization reactions:

- Monomer for Polymeric Materials : It can serve as a monomer in the synthesis of biodegradable polymers, contributing to sustainable material development.

Table 1: Synthesis Methods of this compound

| Method | Conditions | Yield (%) |

|---|---|---|

| Refluxing α-Hydroxyenones | Strong acid catalyst in toluene | Variable |

| Enzymatic Synthesis | Organocatalysts in aldol reactions | High yield |

Table 2: Anticancer Activity of Dihydrofuran Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Dihydrofuran derivative A | MCF-7 | 10 |

| Dihydrofuran derivative B | HSC-3 | 7.5 |

Case Study 1: Antioxidant Properties

A study conducted on the effects of dihydrofuran derivatives on cataract formation demonstrated significant protective effects against oxidative stress in rat models. The results indicated a marked reduction in superoxide radicals in lens tissues after administration of these compounds.

Case Study 2: Flavoring Agent Utilization

In food science research, dihydrofuran derivatives were incorporated into various products to evaluate their flavor enhancement capabilities. Sensory evaluations confirmed that these compounds significantly improved the taste profiles of tested food items.

Wirkmechanismus

The mechanism of action of dihydrofuran-3(2H)-one involves its interaction with molecular targets through its ketone and ether functionalities. These interactions can lead to the formation of stable complexes, which are crucial in various biochemical and chemical processes .

Vergleich Mit ähnlichen Verbindungen

2,3-Dihydrofuran: Similar in structure but lacks the ketone group.

2,5-Dihydrofuran: Another isomer with different substitution patterns.

Tetrahydrofuran: Fully saturated analog without the ketone group.

Uniqueness: Dihydrofuran-3(2H)-one is unique due to its combination of a five-membered ring with both an oxygen atom and a ketone group, which imparts distinct reactivity and stability compared to its analogs .

Biologische Aktivität

Dihydrofuran-3(2H)-one, also known as 3-oxotetrahydrofuran, is an organic compound with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a precursor for synthesizing various bioactive molecules. This article provides a detailed overview of the biological activities associated with this compound, including its mechanisms of action, synthesis pathways, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 86.089 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 151.1 ± 23.0 °C |

| Flash Point | 56.3 ± 16.2 °C |

| CAS Number | 22929-52-8 |

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through its role as a precursor in the synthesis of cyclic ketone inhibitors. Notably, it has been identified as an inhibitor of the serine protease plasmin, which plays a crucial role in fibrinolysis and is implicated in various pathological conditions such as thrombosis and cancer progression .

Inhibition of Plasmin

Research indicates that this compound derivatives can effectively inhibit plasmin activity. The design and synthesis of cyclic ketone inhibitors derived from this compound have shown promising results in reducing plasmin activity, thereby potentially mitigating conditions associated with excessive fibrinolysis .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound and its derivatives:

- Anti-inflammatory Activity : A study on 4,5-diaryl furanones demonstrated that derivatives of this compound exhibited significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The best-performing derivative showed an IC value of 2.8 µM against COX-1, indicating strong anti-inflammatory potential .

- Cytotoxicity Against Cancer Cell Lines : Another research highlighted the cytotoxic effects of certain this compound derivatives on breast cancer (MCF-7) and squamous cell carcinoma (HSC-3) cell lines. The compounds exhibited IC values of 10 µM and 7.5 µM respectively, suggesting their potential as chemotherapeutic agents .

- Synthesis and Structural Activity Relationship : A comprehensive study focused on the structural modifications of this compound derivatives to enhance their biological activity. It was found that varying aryl groups significantly influenced both anti-inflammatory and cytotoxic activities, underscoring the importance of structure-activity relationships in drug design .

Synthesis Pathways

The synthesis of this compound can be accomplished through various methods, including:

- Lewis Acid-Catalyzed Reactions : Utilizing Lewis acids for the ring-opening reactions to form diverse dihydrofuran derivatives has been documented, showcasing the versatility in synthetic approaches for generating biologically active compounds .

- Direct Synthesis from Furan Derivatives : Various synthetic strategies have been developed to obtain this compound from simpler furan compounds through controlled reactions involving nucleophiles and electrophiles .

Eigenschaften

IUPAC Name |

oxolan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-4-1-2-6-3-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPJFSCQKHRSQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336157 | |

| Record name | 3-Oxotetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxolan-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22929-52-8 | |

| Record name | 3-Oxotetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22929-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxotetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrofuran-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxolan-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.